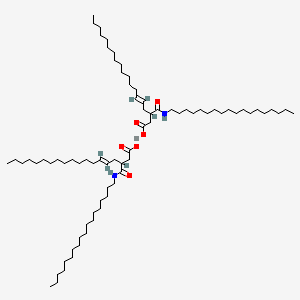
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate is a complex organic compound with the molecular formula C76H144CaN2O6 and a molecular weight of 1222.04 . This compound is known for its unique structure, which includes a long hydrocarbon chain and a calcium ion, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate typically involves the reaction of nonadec-5-enoic acid with octadecylamine to form the corresponding amide. This amide is then reacted with a calcium salt, such as calcium chloride, to form the final product . The reaction conditions usually require a solvent like dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate may involve large-scale reactors and more efficient catalysts to increase yield and reduce production time. The process is optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate involves its interaction with cell membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The calcium ion may also play a role in signaling pathways by interacting with various cellular proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium stearate: Similar in that it contains a calcium ion and a long hydrocarbon chain, but differs in the specific structure and functional groups.
Calcium oleate: Another compound with a calcium ion and a long hydrocarbon chain, but with different unsaturation points and functional groups.
Uniqueness
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate is unique due to its specific combination of a long hydrocarbon chain, an amide group, and a calcium ion.
Propriétés
Numéro CAS |
84753-10-6 |
|---|---|
Formule moléculaire |
C76H144CaN2O6 |
Poids moléculaire |
1222.0 g/mol |
Nom IUPAC |
calcium;(E)-3-(octadecylcarbamoyl)nonadec-5-enoate |
InChI |
InChI=1S/2C38H73NO3.Ca/c2*1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-38(42)36(35-37(40)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h2*29,31,36H,3-28,30,32-35H2,1-2H3,(H,39,42)(H,40,41);/q;;+2/p-2/b2*31-29+; |
Clé InChI |
NCOHZYLCJDBBNT-HYFGXEHFSA-L |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.[Ca+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


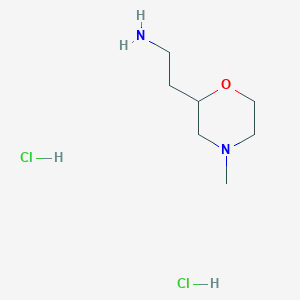
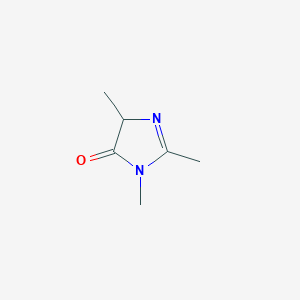
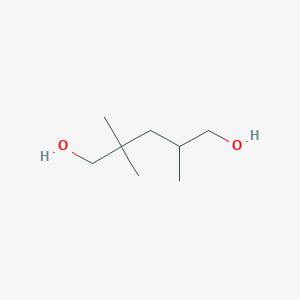
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
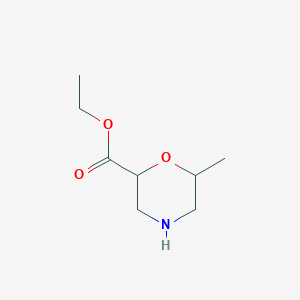
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)

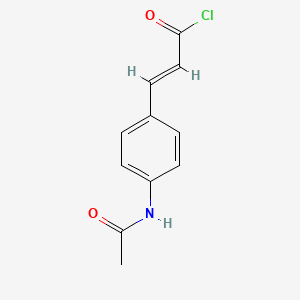
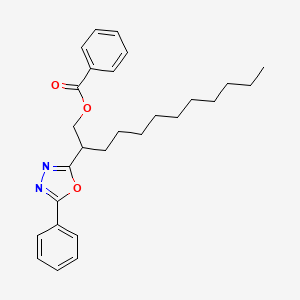
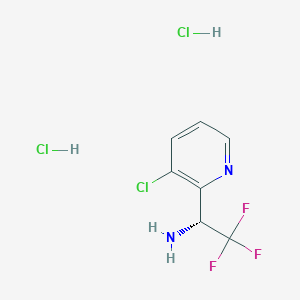

![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
